molecular formula C11H14F3NO3 B5300447 4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid

4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid

Katalognummer B5300447
Molekulargewicht: 265.23 g/mol
InChI-Schlüssel: GKEVMNYXOTYLMG-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid, commonly known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an essential neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.

Wirkmechanismus

TFB-TBOA inhibits the activity of glutamate transporters, which leads to an increase in the concentration of extracellular glutamate. This increase in glutamate concentration can cause excitotoxicity, which is the pathological process that leads to neuronal cell death. However, TFB-TBOA has been shown to be effective in reducing the severity of excitotoxicity by blocking the activity of glutamate transporters.
Biochemical and Physiological Effects
TFB-TBOA has been shown to have several biochemical and physiological effects. It has been shown to increase the concentration of extracellular glutamate in the brain, which can lead to excitotoxicity. However, TFB-TBOA has also been shown to be effective in reducing the severity of excitotoxicity by blocking the activity of glutamate transporters. TFB-TBOA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

TFB-TBOA has several advantages and limitations for lab experiments. Its potent inhibitory activity makes it an ideal tool for studying the role of glutamate transporters in various neurological disorders. However, its complex synthesis process and high cost can limit its use in some labs. Additionally, TFB-TBOA has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

TFB-TBOA has several potential future directions for research. One area of research is to develop more potent and selective inhibitors of glutamate transporters. Additionally, TFB-TBOA can be used to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA can also be used to study the potential therapeutic applications of targeting glutamate transporters in these disorders. Finally, TFB-TBOA can be used to study the potential side effects of inhibiting glutamate transporters, such as the risk of excitotoxicity.

Synthesemethoden

TFB-TBOA is a complex molecule that requires a multi-step synthesis process. The synthesis starts with the preparation of cyclohexylamine, which is then reacted with 3-(trifluoromethyl)cyclohexanone to obtain the intermediate product. The intermediate is then subjected to several reactions to obtain the final product, TFB-TBOA. The synthesis process is challenging and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing the severity of seizures in animal models of epilepsy. TFB-TBOA has also been studied for its potential use in treating ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

(E)-4-oxo-4-[[3-(trifluoromethyl)cyclohexyl]amino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h4-5,7-8H,1-3,6H2,(H,15,16)(H,17,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEVMNYXOTYLMG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(C1)NC(=O)/C=C/C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.